5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through a microwave-mediated, catalyst-free method. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve heating the reactants at 140°C for a short duration, resulting in good-to-excellent yields.
Industrial Production Methods
For industrial production, the same microwave-mediated method can be scaled up. The eco-friendly nature of this method, being catalyst-free and additive-free, makes it suitable for large-scale synthesis. The broad substrate scope and good functional group tolerance further enhance its applicability in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyridines.
Scientific Research Applications
5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including Janus kinases (JAK1 and JAK2) and RORγt inverse agonists . The compound binds to the active sites of these enzymes, blocking their activity and thereby modulating the associated signaling pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes play a critical role.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical properties and biological activities. The methoxy group enhances its solubility and bioavailability, while the bromine atom provides a site for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H7BrN4O |
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Molecular Weight |
243.06 g/mol |
IUPAC Name |
5-bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7BrN4O/c1-13-4-2-3-5-10-7(9)11-12(5)6(4)8/h2-3H,1H3,(H2,9,11) |
InChI Key |
FZOXCGGZLLMDNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N2C(=NC(=N2)N)C=C1)Br |
Origin of Product |
United States |
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